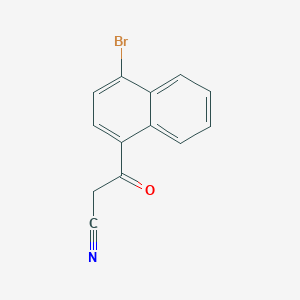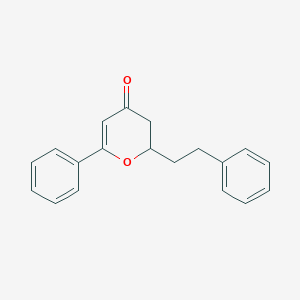
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is a chemical compound with the molecular formula C14H16BrN and a molecular weight of 278.19 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a propan-2-amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine typically involves the reaction of 4-bromonaphthalene with propan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 4-bromonaphthalene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Scientific Research Applications
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine exerts its effects is not well-documented. its bromonaphthalene moiety suggests potential interactions with biological targets, such as enzymes or receptors, through halogen bonding or π-π stacking interactions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Chloronaphthalen-1-yl)methyl)propan-2-amine
- N-((4-Fluoronaphthalen-1-yl)methyl)propan-2-amine
- N-((4-Iodonaphthalen-1-yl)methyl)propan-2-amine
Uniqueness
N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
1394023-52-9 |
|---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16BrN/c1-10(2)16-9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
FPCZULRYEUIHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



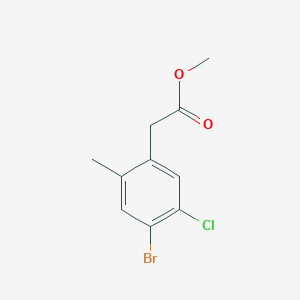
![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)



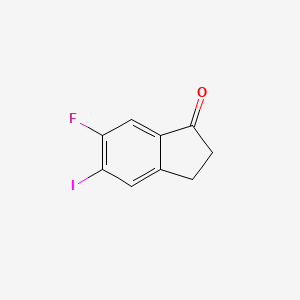
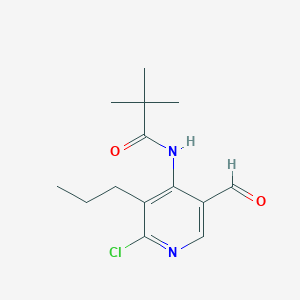
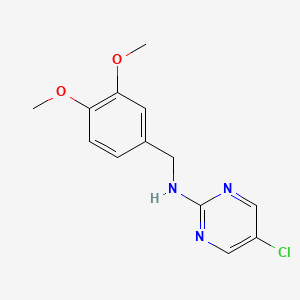
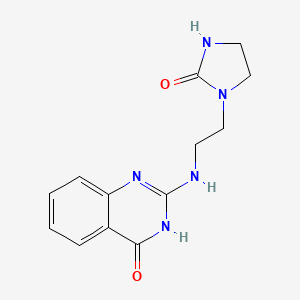
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
